![molecular formula C10H20NO2+ B14284667 N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium CAS No. 120830-26-4](/img/structure/B14284667.png)
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium is an organic compound characterized by its unique structure, which includes a trimethylammonium group and a pent-2-enoyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium typically involves the esterification of N,N,N-trimethylethanolamine with pent-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ester compounds.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding ester hydrolysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The trimethylammonium group may interact with biological membranes and proteins, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethyl-2-[(3-methyl-2-butenoyl)oxy]ethan-1-aminium
- N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium
Uniqueness
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium is unique due to its specific ester structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different rates of hydrolysis, oxidation, and reduction, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
120830-26-4 |
|---|---|
Fórmula molecular |
C10H20NO2+ |
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
trimethyl(2-pent-2-enoyloxyethyl)azanium |
InChI |
InChI=1S/C10H20NO2/c1-5-6-7-10(12)13-9-8-11(2,3)4/h6-7H,5,8-9H2,1-4H3/q+1 |
Clave InChI |
HMZUSDRZLDRXFO-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(=O)OCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


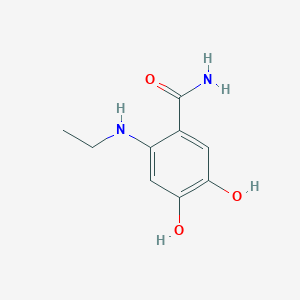

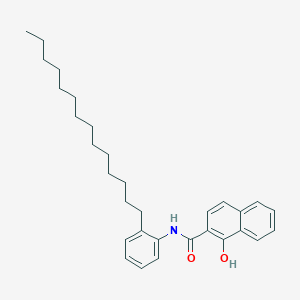


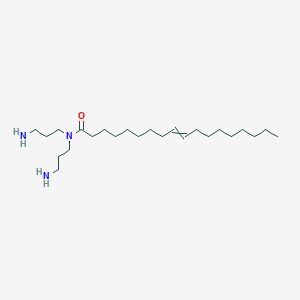
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

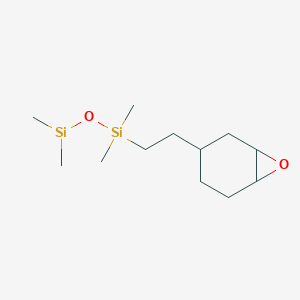
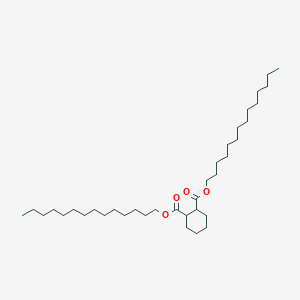
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
